molecular formula C16H16N6S B10947342 2-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10947342
M. Wt: 324.4 g/mol
InChI Key: PBKPBCGYYWYLOM-UHFFFAOYSA-N
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Description

2-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines multiple heterocyclic rings, making it a promising candidate for various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions that include the formation of pyrazole, thieno, and triazolo rings. One common approach involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the efficiency and outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

2-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA replication, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H16N6S

Molecular Weight

324.4 g/mol

IUPAC Name

4-[2-(5-methylpyrazol-1-yl)ethyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene

InChI

InChI=1S/C16H16N6S/c1-10-5-7-18-21(10)8-6-13-19-15-14-11-3-2-4-12(11)23-16(14)17-9-22(15)20-13/h5,7,9H,2-4,6,8H2,1H3

InChI Key

PBKPBCGYYWYLOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CCC2=NN3C=NC4=C(C3=N2)C5=C(S4)CCC5

Origin of Product

United States

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